Propafenone Hydrochloride

Beschreibung

Historical Context and Evolution as an Antiarrhythmic Agent

Current Classification within Antiarrhythmic Drug Systems (Vaughan-Williams Class 1C)

Propafenone (B51707) hydrochloride is classified as a Class 1C antiarrhythmic agent under the Vaughan-Williams classification system. patsnap.comdrugbank.com This classification is based on its primary mechanism of action, which is the potent blockade of the fast sodium channels in cardiac myocytes. patsnap.comcvpharmacology.com This action leads to a significant decrease in the rate of rise of the action potential's phase 0, effectively slowing down conduction velocity in the atria, ventricles, and His-Purkinje system. patsnap.comnih.gov

Table 1: Electrophysiological Effects of Propafenone Hydrochloride

| Electrophysiological Parameter | Effect of this compound |

| Action Potential Phase 0 Upstroke Velocity (Vmax) | Markedly Decreased drugbank.comnih.gov |

| Conduction Velocity | Significantly Slowed patsnap.com |

| Effective Refractory Period (ERP) | Prolonged drugbank.com |

| Spontaneous Automaticity | Depressed drugbank.com |

| AH Interval | Prolonged koreamed.orgresearchgate.net |

| HV Interval | Prolonged koreamed.orgresearchgate.net |

| QTc Interval | Lengthened researchgate.net |

This table is based on data from multiple research sources.

Significance in Modern Cardiac Arrhythmia Management Paradigms

This compound remains a relevant and frequently utilized therapeutic option in the management of specific cardiac arrhythmias, particularly for patients without structural heart disease. nih.govnih.gov Current treatment guidelines often recommend propafenone for the management of atrial fibrillation, including for the acute conversion of recent-onset AF and for the prevention of recurrent episodes. europeanreview.orgmedscape.com

Its role is particularly prominent in the "pill-in-the-pocket" approach for terminating paroxysmal atrial fibrillation, where patients self-administer the drug at the onset of symptoms. nih.govoup.com Research continues to explore its efficacy and optimal use in various clinical scenarios, including its application in supraventricular tachycardias. nih.govacpjournals.orgjacc.org However, its use is contraindicated in patients with structural heart disease, such as a history of myocardial infarction, due to an increased risk of proarrhythmia. medscape.comnih.govahajournals.org

Table 2: Research Findings on Propafenone Efficacy

| Arrhythmia Type | Efficacy Finding | Source |

| Supraventricular Tachycardia (SVT) | Successfully terminated 83.8% of SVTs. nih.gov | Meta-analysis of published studies. nih.gov |

| Atrial Fibrillation (AF) | Achieved sinus rhythm in 76.1% of patients with paroxysmal AF within 24 hours. nih.gov | Meta-analysis of published studies. nih.gov |

| Atrial Fibrillation (AF) Recurrence | Effective in suppressing AF recurrences in 55.4% of patients at 6 months and 56.8% at 12 months. nih.gov | Meta-analysis of 25 studies. nih.gov |

| Reentrant Supraventricular Tachycardia | Terminated tachycardia in 15 of 20 patients receiving intravenous propafenone. acpjournals.org | Placebo-controlled, randomized, double-blind, crossover study. acpjournals.org |

This table synthesizes data from various clinical investigations.

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| (R)-propafenone |

| (S)-propafenone |

| 5-hydroxypropafenone (B19502) |

| Amiodarone (B1667116) |

| Chinidin |

| Digoxin (B3395198) |

| Dofetilide |

| Flecainide (B1672765) |

| Lidocaine (B1675312) |

| Mexiletine |

| Moricizine |

| N-depropylpropafenone |

| Nimodipine |

| Nitrendipine |

| Procaine (B135) |

| Quinidine (B1679956) |

| Ranolazine |

| Sotalol |

Table 3: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C21H28ClNO3 nih.gov |

| Molecular Weight | 377.9 g/mol nih.govmidas-pharma.com |

| Melting Point | 165-167°C chemdad.com |

| Solubility | Slightly soluble in cold water, soluble in methanol (B129727) and hot water. chemicalbook.comchemdad.com |

| Appearance | White solid chemicalbook.comchemdad.com |

This data is compiled from chemical property databases.

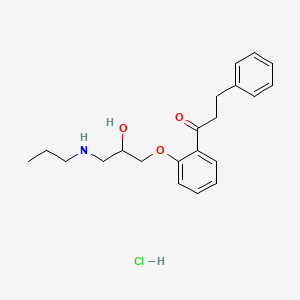

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIHRGFIPXWGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54063-53-5 (Parent) | |

| Record name | Propafenone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034183227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101017233 | |

| Record name | 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

34183-22-7 | |

| Record name | Propafenone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34183-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propafenone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034183227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPAFENONE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPAFENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33XCH0HOCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Electrophysiological Foundations of Propafenone Hydrochloride

Primary Sodium Channel Blockade

The principal antiarrhythmic effect of propafenone (B51707) hydrochloride is derived from its potent inhibition of the fast inward sodium current in cardiac cells. drugbank.comnih.gov This action is characteristic of Class 1C antiarrhythmic drugs and significantly alters the electrophysiological properties of the heart. patsnap.com

Impact on Cardiac Action Potential Phase 0 Depolarization

Propafenone hydrochloride exerts a marked effect on the cardiac action potential, specifically by reducing the maximum rate of depolarization during Phase 0. drugbank.comdrugs.com This is a direct consequence of its blockade of fast sodium channels, which are responsible for the rapid influx of sodium ions that initiate the action potential in myocardial and Purkinje fibers. patsnap.comnih.gov The reduction in the upstroke velocity of the action potential is a hallmark of its electrophysiological signature. drugbank.comdrugs.com

Reduction of Fast Inward Sodium Current in Myocardial and Purkinje Fibers

The fundamental mechanism underlying the antiarrhythmic efficacy of this compound is its ability to diminish the fast inward current carried by sodium ions. nih.govdrugs.com This effect is more pronounced in Purkinje fibers compared to myocardial fibers. drugs.comnih.gov By inhibiting this current, propafenone decreases the excitability of cardiac cells. drugbank.com Electrophysiological studies have demonstrated that propafenone decreases the amplitude and maximum upstroke velocity (Vmax) of the action potential in both ventricular muscle and Purkinje fibers. nih.gov

Influence on Conduction Velocity Across Myocardium

A direct consequence of the reduction in the rate of Phase 0 depolarization is the slowing of conduction velocity across the myocardium. patsnap.comhres.ca This effect is dose-related and contributes to the termination of re-entrant arrhythmias by interrupting the pathological electrical circuits. hres.canih.gov The slowing of atrioventricular (AV) conduction can lead to a prolongation of the PR interval and an increase in the QRS duration on an electrocardiogram. nih.govnih.gov

| Electrophysiological Parameter | Effect of this compound |

| Upstroke Velocity (Phase 0) | Reduction drugbank.comdrugs.com |

| Fast Inward Sodium Current | Reduction nih.govdrugs.com |

| Conduction Velocity | Slowing patsnap.comhres.ca |

| PR Interval | Prolongation nih.gov |

| QRS Duration | Increase nih.gov |

Use-Dependence and Concentration-Dependence of Sodium Channel Blockade

The sodium channel blocking effect of this compound exhibits both use-dependence and concentration-dependence. Use-dependence, also known as state-dependence, means that the drug has a higher affinity for sodium channels that are frequently opening and closing, as is the case during tachyarrhythmias. proquest.comcvpharmacology.com This property makes it more effective at blocking channels in rapidly firing cardiac tissue. cvpharmacology.com The blockade is also concentration-dependent, with higher plasma concentrations of the drug resulting in a more pronounced reduction of the fast inward sodium current. nih.gov Studies have shown that at concentrations between 10(-7) and 10(-6) M, propafenone decreases the amplitude and Vmax of the action potential in both ventricular muscle and Purkinje fibers. nih.gov

Beta-Adrenergic Receptor Blocking Properties

In addition to its primary sodium channel blocking activity, this compound also possesses weak beta-adrenergic receptor blocking properties. patsnap.comglobalrx.com

Attenuation of Sympathetic Overactivity

The beta-blocking activity of this compound contributes to its antiarrhythmic effect by attenuating the pro-arrhythmic effects of sympathetic nervous system overactivity. patsnap.comdrugs.com This action is particularly beneficial in arrhythmias that are triggered or exacerbated by increased sympathetic tone. patsnap.com Clinical studies have indicated that propafenone has a beta-adrenergic blocking potency of approximately 1/40th to 1/50th that of propranolol (B1214883). drugs.comnih.gov This modest beta-blockade can lead to a decrease in heart rate and myocardial contractility. patsnap.comnih.gov Analysis of heart rate variability has shown that propafenone administration is associated with changes consistent with a beta-blocking effect, including a reduction in the low-frequency component that reflects sympathetic modulation of the heart period. nih.gov

| Feature | Description |

| Relative Potency | Approximately 1/40th to 1/50th the beta-blocking potency of propranolol drugs.comnih.gov |

| Mechanism | Competitive antagonism of beta-adrenergic receptors nih.gov |

| Clinical Effect | Attenuation of exercise- and isoproterenol-induced tachycardia nih.gov |

Potassium Channel Modulation

Propafenone has some influence on potassium channels, which can affect the repolarization phase (Phase 3) of the cardiac action potential. patsnap.comcvpharmacology.comcvpharmacology.com By blocking certain potassium channels, propafenone can delay repolarization, leading to a prolongation of the action potential duration. patsnap.comnih.gov This action increases the effective refractory period of cardiac cells, making them less excitable and contributing to the drug's antiarrhythmic effect. patsnap.com Electrophysiological studies have shown that propafenone depresses the transient outward current (Ito) and the delayed rectifier current (Ikr) in various cardiac myocytes. nih.gov

Propafenone and its active metabolite, 5-hydroxypropafenone (B19502), are known to block the human ether-a-go-go-related gene (HERG) potassium channels. oup.comnih.govfrontiersin.org These channels are critical for the rapid component of the delayed rectifier potassium current (IKr), which plays a key role in the repolarization of the cardiac action potential. nih.gov The blockade of HERG channels by propafenone is voltage- and time-dependent, suggesting that the drug binds preferentially to the open and inactivated states of the channel. oup.com This inhibition of IKr contributes to the prolongation of the action potential duration. frontiersin.org Studies have shown that propafenone is efficiently trapped in the closed conformation of the HERG channel. nih.gov

In patch-clamp studies using CHO cells stably transfected with the gene encoding HERG channels, both propafenone and 5-hydroxypropafenone at a concentration of 2 μM significantly inhibited the HERG current. oup.com

Propafenone (2 μM): 78.7±2.3% inhibition of HERG current. oup.com

5-hydroxypropafenone (2 μM): 71.1±4.1% inhibition of HERG current. oup.com

Calcium Channel Inhibition (Weak/Non-contributory to Antiarrhythmic Effect)

Propafenone possesses very weak calcium antagonist properties, which are generally considered not to contribute significantly to its primary antiarrhythmic efficacy at therapeutic concentrations. nih.govdrugbank.com Studies on isolated organ preparations have found that propafenone is about 100 times less potent as a calcium channel blocker than verapamil. nih.gov While very high concentrations of propafenone in vitro can inhibit the slow inward current carried by calcium, this effect is not believed to be a major part of its clinical antiarrhythmic action. drugbank.com

However, some research has investigated its effects on L-type calcium currents (ICa,L), particularly in the atrioventricular (AVN) node where these currents are significant for the action potential upstroke. nih.gov In single rabbit AVN cells, propafenone was shown to reduce ICa,L in a dose-dependent manner with an IC50 of 1.7 μM. nih.gov This blockade exhibited tonic-, use-, and frequency-dependent characteristics. nih.gov While this action may mediate some of the drug's effects in the AVN, its primary Class 1C antiarrhythmic mechanism is attributed to sodium channel blockade. nih.gov

Local Anesthetic Activity

This compound, in addition to its well-documented antiarrhythmic properties, exhibits significant local anesthetic activity. This action is intrinsically linked to its primary mechanism of action as a Class 1C antiarrhythmic agent: the blockade of voltage-gated sodium channels. By inhibiting the fast inward sodium current in excitable membranes, this compound effectively suppresses the initiation and propagation of action potentials, a fundamental process in both nerve conduction and myocardial depolarization.

The local anesthetic effect of this compound is attributed to its ability to bind to specific receptors within the sodium channel pore. This binding reduces the influx of sodium ions, thereby increasing the threshold for excitation and slowing nerve impulse conduction. The interaction with sodium channels is complex and state-dependent, meaning the drug has a different affinity for channels in the resting, open, or inactivated states. This use-dependent blockade is a characteristic feature of many Class I antiarrhythmic drugs and local anesthetics, where the blocking effect is more pronounced at higher frequencies of nerve stimulation.

Research has indicated that the local anesthetic potency of propafenone is comparable to that of procaine (B135). nih.gov In preclinical studies, the local anesthetic properties of propafenone and its metabolites have been investigated. For instance, in a guinea pig model using the intracutaneous wheal method, the main metabolite of propafenone, 5-hydroxypropafenone, was found to have a more potent local anesthetic effect than the parent compound.

While the qualitative aspects of this compound's local anesthetic activity are established, detailed quantitative data from preclinical studies specifically focusing on peripheral nerve blockade are limited in the available scientific literature. Consequently, comprehensive data regarding the half-maximal inhibitory concentration (IC50) for sodium channel blockade in peripheral neurons, as well as the precise onset and duration of action in standard models of local anesthesia (e.g., sciatic nerve block), are not extensively documented. Comparative studies with other commonly used local anesthetics like lidocaine (B1675312) have predominantly focused on their cardiac antiarrhythmic effects rather than their local anesthetic efficacy.

Interactive Data Table: Research Findings on the Local Anesthetic Activity of this compound

The following table summarizes available research findings on the local anesthetic properties of this compound. Due to a lack of extensive specific data in the scientific literature on the local anesthetic effects on peripheral nerves, some data points are not available (N/A).

| Parameter | Finding | Species/Model |

| Mechanism of Action | Blockade of voltage-gated sodium channels | General |

| Comparative Potency | Approximately equal to procaine nih.gov | General |

| Metabolite Activity | 5-hydroxypropafenone has a greater local anesthetic effect than propafenone | Guinea Pig (intracutaneous wheal) |

| IC50 (Peripheral Nerve) | N/A | N/A |

| Onset of Action | N/A | N/A |

| Duration of Action | N/A | N/A |

Pharmacokinetics and Biotransformation Research of Propafenone Hydrochloride

Absorption and Bioavailability Variability

The systemic availability of propafenone (B51707) hydrochloride following oral administration is characterized by significant inter-individual variability. This is primarily dictated by its extensive presystemic clearance and the genetic determinants of its metabolic pathways.

Extensive First-Pass Hepatic Metabolism

Propafenone hydrochloride is almost completely absorbed after oral administration; however, it undergoes extensive and saturable first-pass hepatic metabolism. This presystemic biotransformation results in a dose-dependent absolute bioavailability that is relatively low, ranging from 3% to 40%. For instance, studies have demonstrated that a 150 mg tablet may have an absolute bioavailability of only 3.4%, whereas a 300 mg tablet can have a higher bioavailability of 10.6%. This significant first-pass effect is a key factor contributing to the wide range of plasma concentrations observed among patients. The metabolism is polymorphic and genetically determined, which adds another layer of variability to its pharmacokinetics.

Non-Linear Pharmacokinetic Disposition

This compound exhibits a non-linear pharmacokinetic profile, which is presumed to be a result of the saturation of its first-pass hepatic metabolism. As the dose increases, the liver's capacity to metabolize the drug becomes saturated, leading to a disproportionately larger increase in the amount of drug reaching systemic circulation. This non-linearity is evident in the relationship between dose and steady-state plasma concentration. For example, a threefold increase in the daily dose, from 300 mg to 900 mg per day, can result in a tenfold increase in the steady-state plasma concentration. This departure from dose linearity typically occurs when single doses exceed 150 mg.

| Dose Increase | Resulting Increase in Steady-State Plasma Concentration |

| 3-fold (300 mg/day to 900 mg/day) | 10-fold |

This table illustrates the non-linear relationship between the dose of this compound and the resulting plasma concentration due to the saturation of first-pass metabolism.

Influence of Genetic Polymorphism (CYP2D6 Activity) on Bioavailability

The bioavailability of this compound is significantly influenced by genetic polymorphisms in the Cytochrome P450 2D6 (CYP2D6) enzyme. The population can be categorized into two main groups based on their ability to metabolize propafenone:

Extensive Metabolizers (EMs): Comprising over 90% of patients, these individuals rapidly metabolize the drug via the CYP2D6 pathway. In EMs, the elimination half-life is between 2 and 10 hours.

Poor Metabolizers (PMs) or Slow Metabolizers: This group, which includes about 6-10% of Caucasians, has a reduced capacity to metabolize the drug via CYP2D6. In these individuals, the metabolism of propafenone is slower, the 5-hydroxy metabolite is not formed or is formed minimally, and the estimated elimination half-life is much longer, ranging from 10 to 32 hours.

This genetic variation leads to significant differences in plasma concentrations. Peak propafenone concentrations in PMs can be significantly higher than those in EMs. One study found that the bioavailability of propafenone was approximately eightfold higher in PMs compared to EMs. In slow metabolizers, a more linear relationship is observed between the dose and plasma concentration, as the primary saturable metabolic pathway (CYP2D6) is deficient.

| Metabolizer Phenotype | Percentage of Population (Caucasian) | CYP2D6 Activity | Propafenone Bioavailability | Elimination Half-Life |

| Extensive Metabolizer (EM) | >90% | Normal/Rapid | Low (3-40%) | 2-10 hours |

| Poor Metabolizer (PM) | ~6-10% | Deficient/Slow | High (Significantly increased) | 10-32 hours |

This table summarizes the key pharmacokinetic differences of this compound based on CYP2D6 genetic polymorphism.

Bioavailability in Impaired Hepatic Function

As this compound is highly metabolized by the liver, its pharmacokinetics are significantly altered in patients with hepatic dysfunction. Severe liver dysfunction increases the bioavailability of propafenone substantially. In patients with impaired liver function, bioavailability can increase to approximately 70%, a stark contrast to the 3% to 40% observed in individuals with normal liver function. This is accompanied by a prolongation of the drug's half-life; in one study with eight patients with moderate to severe liver disease, the mean half-life was approximately 9 hours. The increased bioavailability in these patients can lead to excessive drug accumulation.

| Patient Group | Bioavailability |

| Normal Hepatic Function | 3% - 40% |

| Severe Hepatic Dysfunction | ~70% |

This table compares the bioavailability of this compound in individuals with normal versus severely impaired hepatic function.

Metabolic Pathways and Metabolite Characterization

The biotransformation of this compound is complex, involving several cytochrome P450 enzymes and resulting in the formation of active metabolites.

Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4, CYP1A2)

The metabolism of propafenone is primarily carried out by three key cytochrome P450 isoenzymes: CYP2D6, CYP3A4, and CYP1A2.

CYP2D6: This is the principal enzyme responsible for the 5-hydroxylation of propafenone, leading to the formation of its major active metabolite, 5-hydroxypropafenone (B19502). This pathway is genetically polymorphic, leading to the different metabolizer phenotypes (EMs and PMs) as discussed previously. The 5-hydroxypropafenone metabolite has equipotent sodium channel blocking capabilities to the parent compound.

CYP3A4 and CYP1A2: These enzymes are responsible for the N-dealkylation of propafenone to form another active metabolite, N-depropylpropafenone (also known as norpropafenone). This pathway is particularly important in individuals who are CYP2D6 poor metabolizers.

The interplay between these enzymes is crucial. Drugs that inhibit CYP2D6, CYP3A4, or CYP1A2 can lead to increased plasma levels of propafenone. The combination of CYP2D6 deficiency (as seen in PMs) and the inhibition of CYP3A4 is considered potentially hazardous, as it can significantly increase propafenone concentration.

| Enzyme | Metabolic Pathway | Resulting Metabolite |

| CYP2D6 | 5-hydroxylation | 5-hydroxypropafenone |

| CYP3A4 | N-dealkylation | N-depropylpropafenone (norpropafenone) |

| CYP1A2 | N-dealkylation | N-depropylpropafenone (norpropafenone) |

This table outlines the primary cytochrome P450 enzymes involved in the metabolism of this compound and their corresponding metabolites.

Formation and Activity of 5-Hydroxypropafenone (5-OHP)

5-Hydroxypropafenone (5-OHP) is a major and active metabolite of this compound. drugbank.comhres.ca It is formed in the liver through the action of the cytochrome P450 enzyme CYP2D6. drugs.com The metabolic pathway to 5-OHP is a primary route of biotransformation for propafenone. researchgate.net

The plasma concentrations of 5-OHP can vary among individuals. In a study with patients receiving different daily doses of propafenone, the ratio of 5-OHP to propafenone in plasma was found to decrease with increasing doses, from 33% at 337.5 mg/day to 18% at 900 mg/day. nih.gov Optimal therapeutic efficacy for propafenone has been observed at plasma concentrations of 0.20 to 0.60 µg/mL, with corresponding levels of 5-OHP contributing to the antiarrhythmic effect. nih.gov

Notably, tissue concentrations of 5-OHP can be significantly higher than those observed in plasma. Following chronic administration, 5-OHP accumulates in the heart, with cardiac concentrations reported to be 10- to 20-fold greater than plasma concentrations. oup.com This accumulation in the target tissue is a critical factor in its pharmacological activity.

| Parameter | Value | Reference |

|---|---|---|

| Ratio of 5-OHP to Propafenone in Plasma (at 337.5 mg/day propafenone) | 33% | nih.gov |

| Ratio of 5-OHP to Propafenone in Plasma (at 900 mg/day propafenone) | 18% | nih.gov |

| Cardiac Tissue to Plasma Concentration Ratio | 10- to 20-fold higher | oup.com |

Formation and Activity of N-Depropylpropafenone (NDPP)

N-depropylpropafenone (NDPP) is another active metabolite of propafenone. drugbank.comhres.ca It is formed through the metabolic pathways involving cytochrome P450 enzymes CYP3A4 and CYP1A2. drugs.compgkb.org

The plasma concentrations of NDPP also exhibit variability. In a study involving multiple dosage levels of propafenone, the ratio of NDPP to the parent drug in the plasma remained consistently around 10% across all tested doses. nih.gov In a case of severe propafenone poisoning, the initial plasma concentrations of NDPP were found to be surprisingly higher than those of 5-OHP, which may be related to the saturation of the CYP2D6 enzyme pathway. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Ratio of NDPP to Propafenone in Plasma (at various doses) | Approximately 10% | nih.gov |

Glucuronidation Pathway

In addition to the formation of active metabolites, propafenone and its metabolites can undergo a phase II metabolic reaction known as glucuronidation. This process involves the conjugation of the compound with glucuronic acid, which increases its water solubility and facilitates its excretion from the body. In patients with renal impairment, an accumulation of glucuronide metabolites has been observed. pgkb.org

Stereoselective Metabolism of Propafenone Enantiomers

The biotransformation of propafenone is stereoselective, with different CYP isoforms preferentially metabolizing the (S)- and (R)-enantiomers. The main metabolic pathways are 5-hydroxylation and N-dealkylation.

The 5-hydroxylation of propafenone to its active metabolite, 5-hydroxypropafenone (5-OHP), is almost exclusively catalyzed by the polymorphic enzyme CYP2D6. In contrast, the N-dealkylation pathway, leading to the formation of another active metabolite, N-depropylpropafenone (NDPP), is mediated by multiple CYP isoforms, including CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.

In vitro studies using human liver microsomes have demonstrated stereoselectivity in these metabolic pathways. The formation of 5-OHP shows a preference for the (R)-enantiomer, while the N-dealkylation pathway does not exhibit significant stereoselectivity. The kinetic parameters for these reactions are summarized in the table below.

Table 1: In Vitro Kinetic Parameters for the Metabolism of Propafenone Enantiomers in Human Liver Microsomes

| Metabolic Pathway | Substrate | Vmax (pmol/min/mg protein) | Km (μM) |

|---|---|---|---|

| 5-Hydroxylation (CYP2D6) | (R,S)-Propafenone (racemic) | 64 | 0.12 |

| (S)-Propafenone | Higher than (R,S) | Higher than (R,S) | |

| (R)-Propafenone | - | - | |

| N-Dealkylation (CYP3A4/CYP1A2) | (R,S)-Propafenone (racemic) | 403 | 116 |

| (S)-Propafenone | No significant stereoselectivity | ||

| (R)-Propafenone | No significant stereoselectivity |

Vmax: Maximum reaction velocity; Km: Michaelis-Menten constant. A higher Vmax indicates a faster rate of metabolism, and a lower Km indicates a higher affinity of the enzyme for the substrate.

The stereoselective metabolism of propafenone can be significantly altered by the co-administration of drugs that induce CYP enzymes. Enzyme inducers can increase the rate of metabolism, leading to lower plasma concentrations of propafenone and potentially reducing its therapeutic efficacy.

Rifampicin (B610482), a potent inducer of CYP3A4 and other enzymes, has been shown to have a pronounced effect on propafenone pharmacokinetics. In extensive metabolizers of CYP2D6, concomitant administration of rifampicin can decrease the plasma concentrations of propafenone by approximately 67%. fda.gov In poor metabolizers, rifampicin can still reduce propafenone plasma concentrations by about 50%. fda.gov This is primarily due to the induction of the N-dealkylation pathway, which becomes a more dominant route of elimination.

Phenobarbital, another well-known enzyme inducer, can also increase the metabolism of propafenone, though specific quantitative data on its stereoselective effects are less well-defined. pgkb.org The induction of non-CYP2D6 pathways can alter the ratio of propafenone enantiomers and their active metabolites, which may have clinical implications.

Table 2: Effect of Rifampicin on Propafenone Pharmacokinetics

| Metabolizer Phenotype | Parameter | Change with Rifampicin |

|---|---|---|

| Extensive Metabolizers | Propafenone Plasma Concentration | ↓ 67% fda.gov |

| 5-OH-Propafenone Plasma Concentration | ↓ 65% fda.gov | |

| Norpropafenone Plasma Concentration | ↑ 30% fda.gov | |

| Poor Metabolizers | Propafenone Plasma Concentration | ↓ 50% fda.gov |

| Norpropafenone AUC | ↑ 74% fda.gov | |

| Norpropafenone Cmax | ↑ 20% fda.gov |

AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration.

An interesting aspect of propafenone's metabolism is the interaction between its enantiomers. Research has shown that (R)-propafenone can inhibit the metabolism of (S)-propafenone. nih.gov This interaction is clinically relevant because when the racemic mixture is administered, the clearance of the (S)-enantiomer is reduced, leading to its accumulation. nih.gov

This enantiomer-enantiomer interaction occurs at the level of CYP2D6, where the (R)-enantiomer acts as a competitive inhibitor of the 5-hydroxylation of the (S)-enantiomer. As a result, the plasma concentrations of (S)-propafenone are higher than would be expected if the enantiomers were administered separately. This is particularly significant as the (S)-enantiomer is a more potent beta-blocker than the (R)-enantiomer. nih.gov

The apparent oral clearance of (S)-propafenone is significantly lower when administered as a racemate compared to when it is given as a single enantiomer. nih.gov Conversely, the clearance of the (R)-enantiomer appears to be accelerated when given as part of the racemic mixture. nih.gov

Protein Binding Characteristics

Propafenone is highly bound to plasma proteins, which significantly influences its distribution and availability at the site of action. The primary binding protein for propafenone in plasma is alpha-1-acid glycoprotein (B1211001) (AAG). nih.govnih.gov The binding of propafenone to AAG is stereoselective, with the (S)-enantiomer exhibiting a higher affinity than the (R)-enantiomer. nih.gov

In contrast, the binding of propafenone to human serum albumin (HSA) is weak and not enantioselective. nih.gov The high degree of protein binding (greater than 95%) means that only a small fraction of the drug is free in the plasma to exert its pharmacological effect. fda.gov Changes in the concentration of AAG, which can occur in various disease states, can therefore affect the free fraction of propafenone and potentially alter its efficacy and toxicity.

Table 3: Protein Binding Characteristics of Propafenone Enantiomers

| Plasma Protein | Binding Characteristic | (S)-Propafenone | (R)-Propafenone |

|---|---|---|---|

| Alpha-1-Acid Glycoprotein (AAG) | High-Affinity Binding Constant (K1, M-1) | 7.65 x 106nih.gov | 2.81 x 106nih.gov |

| Low-Affinity Binding Constant (n2K2, M-1) | 9.95 x 103nih.gov | 9.74 x 103nih.gov | |

| Human Serum Albumin (HSA) | Binding Affinity (nK, M-1) | 2.08 x 103nih.gov | 2.05 x 103nih.gov |

Elimination Half-Life in Different Metabolizer Phenotypes

The elimination half-life of propafenone is highly dependent on the genetic polymorphism of the CYP2D6 enzyme. Individuals can be classified into different metabolizer phenotypes based on their ability to metabolize CYP2D6 substrates:

Extensive Metabolizers (EMs): These individuals have normal CYP2D6 activity and metabolize propafenone relatively quickly.

Intermediate Metabolizers (IMs): These individuals have reduced CYP2D6 activity.

Poor Metabolizers (PMs): These individuals have little to no CYP2D6 activity, leading to significantly slower metabolism of propafenone.

In extensive metabolizers, the elimination half-life of propafenone ranges from 2 to 10 hours. nih.govnih.govdrugs.com In contrast, poor metabolizers have a much longer elimination half-life, typically ranging from 10 to 32 hours. nih.govnih.govdrugs.com This prolonged half-life in poor metabolizers leads to higher steady-state plasma concentrations of the parent drug, which can increase the risk of adverse effects.

A meta-analysis of studies investigating the pharmacokinetics of a 300 mg dose of propafenone found that the half-life in poor metabolizers was approximately 4.7 times longer than in extensive metabolizers. pgkb.org

Table 4: Elimination Half-Life of Propafenone in Different CYP2D6 Metabolizer Phenotypes

| Metabolizer Phenotype | Elimination Half-Life (hours) |

|---|---|

| Extensive Metabolizers (EMs) | 2 - 10 nih.govnih.govdrugs.com |

| Poor Metabolizers (PMs) | 10 - 32 nih.govnih.govdrugs.com |

| Poor Metabolizers (PMs) - 300 mg dose (Meta-analysis) | 12.8 (95% CI: 11.3–14.3) pgkb.org |

Effects on Sinus Nodal Function

Propafenone has been demonstrated to prolong the time it takes for the sinus node to recover after overdrive suppression. One study observed a significant 17% prolongation of the sinus node recovery time. nih.gov Another investigation involving patients with normal sinus node function evaluated the corrected sinus node recovery time (CSNRT) before and after intravenous administration of propafenone. The results showed a prolongation of this recovery period. nih.gov Similarly, a study using transesophageal atrial pacing found that both the corrected sinus nodal recovery time and the total sinus-atrial conductive time were significantly prolonged after propafenone administration. cardiocommand.com

Table 1: Effect of Intravenous Propafenone on Corrected Sinus Node Recovery Time (CSNRT) nih.gov

| Parameter | Control Condition (mean ± SD) | After Propafenone (mean ± SD) |

|---|

| CSNRT (ms) | 316 ± 82 | 340 ± 93 |

The effect of propafenone on the spontaneous automaticity of the sinus node appears to be minimal under normal conditions. medicine.com Propafenone is known to reduce spontaneous automaticity in general. nih.gov However, studies in patients with normal sinus function have shown that propafenone does not significantly affect sinus node automatism, as evidenced by a lack of change in the sinus cycle length. nih.gov An in vitro study on rabbit sinus node preparations also found that the spontaneous sinus cycle length did not change with propafenone application. nih.gov

Table 2: Effect of Intravenous Propafenone on Sinus Cycle Length (SCL) nih.gov

| Parameter | Control Condition (mean ± SD) | After Propafenone (mean ± SD) |

|---|

| SCL (ms) | 854 ± 143 | 849 ± 119 |

Atrioventricular (AV) Conduction and Refractoriness

This compound slows atrioventricular (AV) conduction. nih.gov This effect is a key component of its antiarrhythmic action and is reflected in several electrophysiological measurements.

The drug consistently prolongs the atrioventricular nodal conduction time, which is represented by the AH interval in electrophysiology studies. nih.govdrugs.comfda.govdrugs.com This slowing of conduction through the AV node is a direct consequence of its sodium channel blocking activity.

In addition to its effects on the AV node, propafenone also prolongs the His-Purkinje conduction time, measured as the HV interval. nih.govdrugs.comfda.govdrugs.com This indicates that the drug slows electrical impulse conduction through the specialized conduction system of the ventricles. One study in patients with ventricular tachycardia demonstrated a significant increase in the HV interval following oral propafenone therapy. jacc.org

Table 3: Effect of Oral Propafenone on His-Purkinje Conduction Time (HV interval) jacc.org

| Parameter | Before Propafenone (mean ± SD) | During Propafenone Therapy (mean ± SD) | p-value |

|---|

| HV interval (ms) | 47 ± 10 | 65 ± 13 | < 0.005 |

This compound has been shown to prolong both the functional and effective refractory periods of the AV node. nih.govdrugs.comfda.govdrugs.com This means that the AV node becomes less responsive to incoming electrical impulses for a longer duration, which contributes to its therapeutic effect in certain supraventricular arrhythmias. A study utilizing transesophageal atrial pacing found that the AV conduction system effective refractory period (AVCSERP) was significantly prolonged after propafenone administration. cardiocommand.com

Table 4: Effect of Propafenone on AV Conduction System Effective Refractory Period (AVCSERP) cardiocommand.com

| Parameter | Control Value (mean ± SD) | After Propafenone (mean ± SD) | p-value |

|---|

| AVCSERP (ms) | 316.35 ± 82.97 | 360.31 ± 82.67 | < 0.0001 |

An in-depth examination of the pharmacodynamic and electrophysiological effects of this compound on cardiac tissues reveals its significant impact on atrioventricular and ventricular conduction, as well as its utility in specific conditions such as Wolff-Parkinson-White Syndrome.

Clinical Research on Propafenone Hydrochloride in Arrhythmia Management

Efficacy in Supraventricular Arrhythmias

Propafenone (B51707) hydrochloride is a class 1C antiarrhythmic agent extensively studied for its role in managing various supraventricular arrhythmias. Its primary mechanism involves blocking the fast inward sodium channels in cardiac muscle, which slows the upstroke of the action potential and consequently slows conduction velocity within the heart.

Atrial Fibrillation (AF) and Atrial Flutter

Clinical research has established propafenone hydrochloride as an effective agent for both the acute termination of recent-onset atrial fibrillation and the long-term maintenance of sinus rhythm. europeanreview.org

This compound has demonstrated high efficacy in the pharmacological cardioversion of recent-onset atrial fibrillation (AF). nih.gov A meta-analysis of clinical trials revealed that a single oral loading dose of propafenone is effective for converting AF to sinus rhythm, with a relatively rapid onset of action, typically within 2 to 3 hours. nih.gov The success rates for conversion have been reported to range from 56% to 83%, with the efficacy being influenced by the duration of the AF episode. nih.gov

When compared with other antiarrhythmic agents, oral propafenone was found to be as effective as flecainide (B1672765) and superior to single oral loading doses of quinidine (B1679956) and amiodarone (B1667116) for the cardioversion of recent-onset AF. nih.gov Studies have shown that while intravenous administration may lead to quicker conversions in the first two hours, both oral and intravenous regimens are equally effective thereafter. nih.gov The likelihood of converting a paroxysm of atrial fibrillation increases over time, with studies showing 76.1% of patients achieving sinus rhythm 24 hours after starting therapy. nih.gov

| Study/Analysis | Success Rate | Time to Conversion | Comparison |

|---|---|---|---|

| Meta-Analysis nih.gov | 56% - 83% | 2-3 hours | As efficacious as flecainide; superior to quinidine and amiodarone nih.gov |

| Meta-Analysis nih.gov | 76.1% at 24 hours | Not specified | Placebo (Treatment benefit at 8 hours was 32.9%) nih.gov |

This compound is utilized for the chronic prevention of recurrent, symptomatic episodes of atrial fibrillation and atrial flutter. jacc.orgdroracle.ai Its effectiveness lies in its ability to prolong the time to arrhythmia recurrence. drugs.comdroracle.ai

A randomized, double-blind, placebo-controlled study evaluated the long-term efficacy of propafenone for maintaining sinus rhythm in patients with recurrent symptomatic AF. After a one-year follow-up, 63% of patients treated with propafenone remained in sinus rhythm, a result significantly superior to the 35% observed in the placebo group. nih.gov Another meta-analysis found that propafenone was effective in suppressing AF recurrences in 55.4% of instances at six months and 56.8% at 12 months. nih.gov

The long-term effectiveness of this compound in maintaining sinus rhythm has been a subject of extensive clinical investigation. viamedica.pl In a retrospective study with a long-term follow-up of approximately 30 months, 38% of patients with recurrent atrial fibrillation remained on propafenone with complete or partial control of their arrhythmia. nih.gov Another study involving patients with refractory symptomatic atrial fibrillation or flutter found that after six months of treatment, an estimated 40% of individuals were free from symptomatic recurrences. jacc.orgnih.gov

A retrospective study of 361 patients on long-term therapy with Class Ic antiarrhythmics (flecainide or propafenone) found that clinical efficacy, defined by symptom improvement, was observed in approximately 52% of patients. viamedica.pl However, the efficacy may decrease over time for some patients. nih.govnih.gov The probability of maintaining effective treatment over one year has been shown to correlate with the initial dose required to achieve a response, with lower doses predicting a higher likelihood of sustained efficacy. bmj.com

| Study Duration | Patient Population | Efficacy Outcome | Reference |

|---|---|---|---|

| 6 months | Refractory symptomatic AF/flutter | 40% free of recurrence | jacc.orgnih.gov |

| 1 year | Recurrent symptomatic AF | 63% remained in sinus rhythm | nih.gov |

| 30 months (mean) | Recurrent AF | 38% remained on therapy with arrhythmia control | nih.gov |

| Long-term (median 210 days for discontinued (B1498344) therapy) | Paroxysmal or persistent AF | 52% showed clinical efficacy | viamedica.pl |

Atrial fibrillation is a common complication following cardiac surgery. hsforum.com Clinical studies have demonstrated that prophylactic administration of this compound can significantly reduce the incidence of postoperative atrial fibrillation (PAF).

In a study of patients undergoing isolated off-pump coronary artery bypass grafting (CABG), the incidence of PAF was significantly lower in the group receiving propafenone (12%) compared to the control group (35%). hsforum.comhsforum.com A multivariate analysis identified this compound as the sole factor that prevented the development of PAF. hsforum.comhsforum.com Another randomized, double-blind, placebo-controlled trial involving 160 patients undergoing cardiac surgery found that the frequency of atrial tachyarrhythmia was lower in the propafenone group (29.7%) compared to the placebo group (53.3%). nih.gov

| Surgical Procedure | Propafenone Group Incidence | Control/Placebo Group Incidence | Reference |

|---|---|---|---|

| Off-pump CABG | 12% | 35% | hsforum.comhsforum.com |

| Cardiac Surgery | 29.7% | 53.3% | nih.gov |

Paroxysmal Supraventricular Tachycardia (PSVT)

This compound is indicated to prolong the time to recurrence of paroxysmal supraventricular tachycardia (PSVT) associated with disabling symptoms in patients without structural heart disease. droracle.aidrugs.com Its efficacy in both terminating acute episodes and preventing recurrences has been confirmed in clinical trials. medscape.comnih.gov

A meta-analysis of studies on propafenone for supraventricular tachycardia found that the drug successfully terminated 83.8% of episodes. nih.gov For the prevention of recurrence, the same analysis showed that 64.6% of patients remained in sinus rhythm without recurrent arrhythmia at one year. nih.gov A double-blind, placebo-controlled trial specifically investigating the prophylaxis of PSVT and paroxysmal atrial fibrillation concluded that propafenone is valuable in preventing both arrhythmias. nih.gov

Wolff-Parkinson-White (WPW) Syndrome

This compound has demonstrated notable efficacy in the management of arrhythmias associated with Wolff-Parkinson-White (WPW) syndrome. Clinical investigations have focused on its electrophysiological effects on the accessory pathway, which is central to the pathophysiology of this condition.

In a study involving 10 patients with WPW syndrome and 2 with concealed accessory pathways, intravenous propafenone was shown to significantly increase the effective refractory period of the accessory pathway. The anterograde refractory period increased from a mean of 290 ± 19 ms (B15284909) to 474 ± 50 ms (p < 0.05), while the retrograde refractory period increased from 238 ± 15 ms to 408 ± 44 ms (p < 0.05) nih.govjacc.org. This prolongation of the refractory period is a key mechanism by which propafenone exerts its antiarrhythmic effect in WPW syndrome. Furthermore, complete anterograde conduction block in the accessory pathway was achieved in four of the patients studied nih.govjacc.org.

The clinical utility of these electrophysiological changes is evident in the termination of reentrant tachycardias. In the same study, sustained atrioventricular (AV) reentrant tachycardia was inducible in 11 patients prior to drug administration. Intravenous propafenone terminated the arrhythmia in 10 of these 11 individuals nih.govjacc.org. Additionally, propafenone has been shown to be effective in preventing the induction of sustained atrial fibrillation, a potentially dangerous arrhythmia in patients with WPW syndrome. In one trial, sustained atrial fibrillation was inducible in six patients at baseline, but in none of the patients after the administration of propafenone nih.govjacc.org.

Long-term oral therapy with propafenone has also been evaluated. In a follow-up study of eight patients treated with oral propafenone for an average of 12 ± 2 months, all remained nearly free of recurrent arrhythmias nih.govjacc.org. Another study involving ten symptomatic patients with WPW syndrome, some of whom had experienced syncope, demonstrated that intravenous propafenone could significantly prolong the shortest preexcited RR interval during atrial fibrillation. Following oral administration, serial transesophageal pacing studies showed an increase in the shortest preexcited RR intervals in those in whom atrial fibrillation could be reinduced nih.gov.

Table 1: Electrophysiological Effects of Intravenous Propafenone in Wolff-Parkinson-White Syndrome

| Parameter | Baseline (mean ± SD) | Post-Propafenone (mean ± SD) | p-value |

|---|---|---|---|

| Anterograde Accessory Pathway Refractory Period | 290 ± 19 ms | 474 ± 50 ms | < 0.05 |

Efficacy in Ventricular Arrhythmias

Sustained Ventricular Tachycardia (VT)

The efficacy of this compound in the treatment of sustained ventricular tachycardia (VT) has been a subject of extensive clinical research, with outcomes often assessed through electrophysiological studies. In a study of 16 patients with a history of ventricular tachycardia or nonfatal cardiac arrest, all of whom had inducible sustained VT at baseline, propafenone therapy rendered VT non-inducible in one patient and unsustained in another. In two other patients, VT became more difficult to induce nih.gov. A notable effect of propafenone was the significant increase in the cycle length of the induced VT, from a mean of 307 ± 67 ms to 382 ± 107 ms nih.gov.

Another investigation involving 25 patients with a history of remote myocardial infarction and ventricular arrhythmia evaluated the ability of propafenone to prevent the induction of sustained VT. In this cohort, propafenone was successful in preventing induction in nine patients (36%); four were rendered non-inducible, and five had only nonsustained VT induced nih.gov. For the 16 patients in whom sustained VT was still inducible, the cycle length of the tachycardia was significantly prolonged from a mean of 284 ± 44 ms to 431 ± 99 ms (p < 0.001) nih.gov.

Table 2: Efficacy of Propafenone in Preventing Induction of Sustained Ventricular Tachycardia

| Outcome | Number of Patients (N=25) | Percentage |

|---|---|---|

| Non-inducible VT | 4 | 16% |

| Nonsustained VT | 5 | 20% |

Frequent Premature Ventricular Contractions (PVCs)

This compound has been shown to be effective in suppressing frequent premature ventricular contractions (PVCs). In a study of 30 patients with clinically significant ventricular ectopy (defined as a minimum mean of >30 PVCs per hour), 25 patients were classified as responders, demonstrating a greater than 85% reduction in ventricular ectopy compared to baseline nih.gov. The study reported a significant reduction in single PVCs per hour nih.gov.

The efficacy of propafenone in reducing PVCs has also been correlated with the heart rate dependency of the arrhythmia. In one study, the effectiveness of propafenone was 70% in patients with a "positive" PVC-heart rate correlation (PVC frequency increases with heart rate) and 50% in the "nonpositive" group, which included "bidirectional" and "flat and negative" correlations jst.go.jp. A greater than 70% reduction in PVCs was used as the criterion for efficacy jst.go.jp.

A placebo-controlled, double-blind, crossover study involving 12 patients with symptomatic chronic ventricular arrhythmias demonstrated that oral propafenone significantly reduced the number of VPCs at rest and during exercise. After three months of open-label treatment, a 90% to 100% reduction in VPCs was achieved in 11 of the patients nih.gov. In a pediatric population of 33 children with idiopathic PVCs, propafenone was effective in 25 (75.8%) of the children, with an average reduction in the number of PVCs of 71.7% scispace.com.

Table 3: Efficacy of Propafenone in Reducing Frequent Premature Ventricular Contractions

| Study Population | Efficacy Metric | Result |

|---|---|---|

| 30 adults with >30 PVCs/hour | >85% reduction in ventricular ectopy | 83.3% of patients responded |

| Patients with heart rate-dependent PVCs | >70% PVC reduction | 70% efficacy in "positive" correlation group |

| 12 adults with chronic ventricular arrhythmias | 90-100% reduction in VPCs | Achieved in 11 of 12 patients after 3 months |

Nonsustained Ventricular Tachycardia

The management of nonsustained ventricular tachycardia (NSVT) with this compound has been evaluated in the broader context of ventricular arrhythmia suppression. In a study of 30 patients with significant ventricular ectopy, propafenone treatment resulted in a significant reduction in beats of ventricular tachycardia per hour, with an almost total abolition of ventricular tachycardia observed in the responder group nih.gov.

Patient Stratification and Predictors of Response

Impact of Underlying Structural Heart Disease

The presence of underlying structural heart disease is a critical factor in considering the use and predicting the response to this compound for ventricular arrhythmias. In a study of 25 patients with a history of remote myocardial infarction, propafenone prevented the induction of sustained ventricular tachycardia in 36% of patients nih.gov. This suggests a variable response in patients with ischemic cardiomyopathy.

Conversely, a study focusing on 12 patients with ventricular tachyarrhythmias and impaired left ventricular function (ejection fractions less than 40%) demonstrated that propafenone significantly reduced isolated PVCs, couplets, and ventricular tachycardia on ambulatory monitoring. Furthermore, it eliminated all exercise-provocable ventricular tachycardia in this patient group nih.gov. In eight of these patients who underwent nuclear ventriculography before and during therapy, there was no significant change in left ventricular ejection fraction nih.gov. This indicates that in some patients with congestive heart failure, propafenone can be an effective antiarrhythmic agent without further compromising ventricular function.

It is generally advised that Class IC antiarrhythmic agents like propafenone be used with caution in patients with structural heart disease due to the potential for proarrhythmic effects. However, the available research indicates that for select patients with certain types of structural heart disease, propafenone may still offer a therapeutic benefit in the management of ventricular arrhythmias.

Age-Related Efficacy

Clinical research suggests that patient age may be a determinant in the effectiveness of this compound for arrhythmia management. A prospective study investigating the short and long-term efficacy of propafenone found that a lower patient age was correlated with a better response to the treatment. nih.gov Multivariate analysis within this study confirmed that younger age was a significant predictor of both short and long-term efficacy of propafenone in patients with frequent ventricular arrhythmias. nih.gov

Spontaneous Arrhythmia Variability

The inherent spontaneous variability of an arrhythmia can influence the perceived efficacy of antiarrhythmic drugs, including this compound. Research has shown that the efficacy of propafenone is correlated with low spontaneous arrhythmia variability. nih.gov To accurately assess the effect of an antiarrhythmic agent, it is crucial to first establish the baseline spontaneous changes in arrhythmia frequency. In one study of patients with idiopathic complex ventricular arrhythmias, the 95% normal range for spontaneous changes in ventricular extrasystoles (VES), couplets, and runs was determined from multiple 24-hour ECG recordings before initiating treatment. nih.gov A drug effect was only considered significant if the reduction in arrhythmia frequency exceeded this predetermined range of spontaneous variability. nih.gov This approach helps to distinguish a true pharmacological effect from the natural fluctuations of the arrhythmia.

Genetic Polymorphism (CYP2D6 Metabolizer Status)

The metabolism of propafenone is significantly influenced by genetic polymorphisms of the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govmdpi.com Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their CYP2D6 genotype. researchgate.net This genetic variation can lead to substantial differences in the pharmacokinetic profile of propafenone. mdpi.com

Poor metabolizers, who have deficient CYP2D6 activity, experience slower metabolism of propafenone. nih.gov This results in significantly higher plasma concentrations of the parent drug and reduced formation of its active metabolite, 5-hydroxypropafenone (B19502). nih.gov A meta-analysis of pharmacokinetic studies demonstrated that at a 300 mg dose, the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of propafenone in poor metabolizers were 2.4-fold, 11.2-fold, and 4.7-fold higher, respectively, than in extensive metabolizers. researchgate.net These elevated drug levels in poor metabolizers can increase the risk of adverse effects. nih.gov Conversely, in ultrarapid metabolizers, there is a risk of reduced or no efficacy due to rapid clearance of the drug. nih.gov Therefore, CYP2D6 metabolizer status is a critical factor in determining the clinical response and safety profile of this compound. mdpi.comresearchgate.net

| Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Fold Increase in PMs vs. EMs |

|---|---|---|---|

| AUC (µg·h/mL) | 15.9 | 6.63 (calculated) | 2.4 |

| Cmax (µg/mL) | 1.10 | 0.098 (calculated) | 11.2 |

| t1/2 (h) | 12.8 | 2.72 (calculated) | 4.7 |

Data derived from a meta-analysis of pharmacokinetic studies. researchgate.net

Comparative Efficacy Studies

Versus Amiodarone

Comparative studies between this compound and amiodarone have been conducted in various clinical settings, particularly for supraventricular arrhythmias. In a randomized controlled trial involving septic shock patients with new-onset supraventricular arrhythmias, propafenone did not show better rhythm control at 24 hours compared to amiodarone (72.8% vs. 67.3% in sinus rhythm, respectively). nih.gov However, propafenone achieved a significantly faster cardioversion time with a median of 3.7 hours compared to 7.3 hours for amiodarone. nih.gov Furthermore, arrhythmia recurrence was significantly lower in the propafenone group (52%) compared to the amiodarone group (76%). nih.gov

In a real-world, population-based cohort study of patients with atrial fibrillation and heart failure, propafenone was associated with a significantly lower risk of a composite proarrhythmic outcome and death due to arrhythmia compared to amiodarone. nih.gov Similarly, a large study of patients with coronary artery disease or heart failure found that propafenone use was associated with a lower risk of all-cause mortality and death due to arrhythmia over a mean follow-up of 6.3 years. physiciansweekly.com

| Outcome | Propafenone | Amiodarone | p-value |

|---|---|---|---|

| Sinus Rhythm at 24h | 72.8% | 67.3% | 0.4 |

| Median Time to Cardioversion (hours) | 3.7 | 7.3 | 0.02 |

| Arrhythmia Recurrence | 52% | 76% | <0.001 |

Data from a two-centre, prospective controlled parallel group double blind trial. nih.gov

Versus Quinidine

This compound has been compared to quinidine for the management of both ventricular and atrial arrhythmias. In a double-blind, randomized study on patients with chronic ventricular arrhythmias, propafenone and quinidine showed comparable efficacy in suppressing premature ventricular complexes (PVCs), ventricular couplets, and ventricular tachycardia (VT). nih.gov There were no significant differences between the two groups in the percentage of responders for any of these endpoints at either low or high doses. nih.gov

For patients with symptomatic paroxysmal atrial fibrillation, a double-blind, randomized trial found oral propafenone to be more effective than quinidine. nih.gov In the propafenone group, 87% of patients had an effective response (more than 75% reduction in symptomatic attacks), with the attack frequency decreasing from 11 per week to 1 per week. nih.gov In contrast, the study did not report a significant decrease in symptom scores for patients treated with quinidine. nih.gov

| Endpoint (>85% reduction in total PVCs/hour) | Propafenone Responders | Quinidine Responders | Significance |

|---|---|---|---|

| Low-Dose Week | 50% | 36% | NS |

| High-Dose Week | 64% | 33% | NS |

PVCs: Premature Ventricular Complexes; NS: Not Significant. Data from a double-blind, randomized study. nih.gov

Versus Flecainide

This compound and flecainide, both Class IC antiarrhythmic agents, have been compared for long-term management of supraventricular tachyarrhythmias. In a randomized, open-label trial of patients with paroxysmal atrial fibrillation and no significant heart disease, the probability of safe and effective treatment after 12 months was similar for both drugs: 75% for propafenone and 77% for flecainide. nih.govnih.gov Another long-term retrospective study found that the clinical efficacy of flecainide and propafenone did not differ significantly (52.0% for flecainide and 49.0% for propafenone). viamedica.plsemanticscholar.org However, this study also noted a high rate of therapy discontinuation due to adverse effects for both drugs. viamedica.plsemanticscholar.org The Flecainide and Propafenone Italian Study (FAPIS) Group also concluded that both drugs were safe for the long-term treatment of patients with paroxysmal supraventricular tachyarrhythmias without clinically significant heart disease. nih.gov

| Arrhythmia Type | Propafenone | Flecainide | p-value |

|---|---|---|---|

| Paroxysmal Atrial Fibrillation | 75% | 77% | 0.72 |

| Paroxysmal Supraventricular Tachycardia | 86% | 93% | 0.24 |

Data from the Flecainide and Propafenone Italian Study (FAPIS) Group. nih.gov

Clinical Trial Methodologies

The evaluation of this compound's efficacy and safety in arrhythmia management has been grounded in rigorous clinical trial methodologies. These studies have been designed to provide robust evidence regarding its antiarrhythmic properties and to characterize its clinical utility across different patient populations and arrhythmia types. Key methodologies employed in the clinical development of this compound include randomized, double-blind, placebo-controlled trials, dose-ranging and titration studies, and comprehensive electrocardiographic monitoring.

Randomized, Double-Blind, Placebo-Controlled Trials

Randomized, double-blind, placebo-controlled trials represent the gold standard for establishing the efficacy of new therapeutic agents. In the context of this compound, this methodology has been crucial in demonstrating its superiority over placebo in suppressing various arrhythmias.

One such study investigated the dose-response relationship of propafenone in patients with heart disease and frequent premature ventricular contractions (PVCs). nih.gov In this parallel design protocol, 226 patients were randomly assigned to receive one of four doses of propafenone or a placebo for a two-week double-blind phase. nih.gov The primary efficacy endpoint was the reduction in PVC frequency as documented by 24-hour Holter recordings. nih.gov

Another significant trial focused on the prophylactic efficacy of propafenone in patients with paroxysmal supraventricular tachycardia (PSVT) or paroxysmal atrial fibrillation (PAF). nih.gov This study utilized a double-blind, placebo-controlled, crossover design. One hundred patients who had experienced at least two symptomatic arrhythmia recurrences, documented by transtelephonic ECG monitoring during a three-month observation period, were enrolled. nih.gov Patients were randomized to receive propafenone or placebo, with the primary endpoint being the time to treatment failure, defined as either a documented arrhythmia recurrence or an intolerable adverse event. nih.gov

A mechanistic clinical trial also employed a randomized, double-blind design to compare the effects of the (R)- and (S)-enantiomers of propafenone against a placebo in preventing the induction of atrial fibrillation. ahajournals.org Participants were assigned in a 4:4:1 ratio to receive (R)-propafenone, (S)-propafenone, or a placebo. ahajournals.org

The robust design of these trials, incorporating randomization to minimize selection bias and double-blinding to reduce observer and subject bias, has provided high-quality evidence for the antiarrhythmic effects of this compound.

Table 1: Overview of Randomized, Double-Blind, Placebo-Controlled Trials of this compound

| Study Focus | Patient Population | Design | Primary Endpoint | Key Finding |

|---|---|---|---|---|

| Dose-Response for Ventricular Arrhythmias nih.gov | Patients with ≥30 PVCs/hour | Parallel, 5-arm | Reduction in PVCs | Propafenone significantly reduced PVCs in a dose-dependent manner compared to placebo. |

| Prophylaxis of PSVT and PAF nih.gov | Patients with ≥2 symptomatic recurrences | Crossover | Time to treatment failure | Propafenone was effective in the prophylaxis of both PSVT and PAF. |

Dose-Ranging and Titration Studies

Dose-ranging and titration studies are fundamental to determining the optimal therapeutic dose of a medication, balancing efficacy with tolerability. For this compound, these studies have been instrumental in defining the therapeutic window for various arrhythmias.

A key dose-ranging study examined the effects of four different daily doses of propafenone (337.5 mg, 450 mg, 675 mg, and 900 mg) against a placebo in patients with ventricular arrhythmias. nih.gov The results demonstrated a clear dose-dependent effect on the suppression of PVCs. nih.gov For instance, at two weeks, the 337.5 mg/day dose reduced PVCs by 70.8%, while the 900 mg/day dose achieved a 95.3% reduction. nih.gov This study was crucial in establishing that higher doses of propafenone led to greater arrhythmia suppression.

Another study evaluated the efficacy and safety of propafenone at doses of 450 mg/day and 750 mg/day in 97 patients with frequent PVCs. nih.gov Patients who did not respond to the lower dose had their dose increased to 750 mg/day, demonstrating a titration approach. nih.gov This study found that a significant portion of non-responders to the 450 mg dose became responders at the 750 mg dose, with the mean reduction of PVCs increasing from 17% to 63% in this group. nih.gov

The pharmacokinetics of propafenone also necessitate careful dose titration. Studies have shown a nonlinear relationship between the dose and the steady-state plasma concentration, with a tenfold increase in drug concentration observed when the dose was increased threefold from 300 to 900 mg/day. nih.gov This highlights the importance of gradual dose adjustments to avoid rapid and potentially toxic increases in plasma levels.

Table 2: Dose-Dependent Efficacy of this compound on Premature Ventricular Contractions (PVCs)

| Daily Dose | Mean PVC Reduction at 2 Weeks (compared to placebo) | Statistical Significance (p-value) |

|---|---|---|

| 337.5 mg nih.gov | 70.8% | < 0.05 |

| 450 mg nih.gov | 82.0% | < 0.01 |

| 675 mg nih.gov | 90.2% | < 0.01 |

Electrocardiographic Monitoring (Holter, Transtelephonic)

Continuous and intermittent electrocardiographic (ECG) monitoring is a cornerstone of clinical research in arrhythmia management, providing objective data on treatment efficacy. In clinical trials of this compound, both Holter monitoring and transtelephonic ECG monitoring have been extensively used.

24-hour Holter monitoring has been a standard tool for quantifying the burden of ventricular arrhythmias and assessing the response to propafenone. nih.govnih.govnih.gov In a dose-ranging study, serial 24-hour Holter recordings were used to document the dose-dependent reduction in PVCs, ventricular couplets, and ventricular tachycardia beats. nih.gov Another study in patients with chronic stable ventricular arrhythmias used a minimum of two 24-hour Holter monitoring periods to establish a baseline arrhythmia frequency before initiating treatment with propafenone. nih.gov

Transtelephonic ECG monitoring has been particularly valuable in studies of paroxysmal arrhythmias, which may not occur during a standard 24-hour recording period. nih.gov This method allows patients to transmit their ECG data over the phone when they experience symptoms, enabling the documentation of infrequent arrhythmic events. In a major trial on the prophylaxis of PSVT and PAF, transtelephonic monitoring was used during a three-month drug-free observation period to identify eligible patients with recurrent symptomatic arrhythmias. nih.gov This technology was then used to document arrhythmia recurrences during the treatment phase of the trial. nih.gov The use of transtelephonic monitoring is considered beneficial for documenting sporadic episodes that are directly related to symptoms, especially when 24-hour ambulatory monitoring is normal. nih.gov

These monitoring techniques have provided the critical data necessary to quantify the antiarrhythmic effects of this compound and to correlate these effects with specific dosages and patient populations.

Adverse Electrophysiological and Systemic Effects in Research Contexts

Proarrhythmic Effects

The proarrhythmic potential of propafenone (B51707) hydrochloride represents a significant area of investigation, as the agent itself can induce new or exacerbate existing arrhythmias.

Propafenone has been documented to cause new or worsened arrhythmias. nih.gov These proarrhythmic effects can manifest as life-threatening ventricular arrhythmias, including ventricular fibrillation, ventricular tachycardia, asystole, and torsade de pointes. nih.govacc.org It can also worsen premature ventricular contractions or supraventricular arrhythmias. nih.gov In clinical trials involving patients with ventricular arrhythmias, atrial fibrillation/flutter, and paroxysmal supraventricular tachycardia, 4.7% of subjects experienced a new or worsened ventricular arrhythmia. nih.gov This included a 0.7% increase in premature ventricular contractions and a 4.0% worsening or new appearance of ventricular tachycardia or ventricular fibrillation. nih.gov Case reports have detailed instances of increased premature ventricular contractions, ventricular tachycardia, ventricular fibrillation, torsade de pointes, asystole, and even death in patients treated with propafenone for atrial fibrillation or flutter. nih.gov

Table 1: Incidence of Proarrhythmic Events with Propafenone Hydrochloride in Clinical Trials

| Proarrhythmic Event | Incidence Rate | Patient Population |

|---|---|---|

| New or Worsened Ventricular Arrhythmia | 4.7% | Subjects with ventricular arrhythmias, atrial fibrillation/flutter, and PSVT nih.gov |

| Increased Premature Ventricular Contractions | 0.7% | Subjects with ventricular arrhythmias, atrial fibrillation/flutter, and PSVT nih.gov |

| Worsening or New VT or VF | 4.0% | Subjects with ventricular arrhythmias, atrial fibrillation/flutter, and PSVT nih.gov |

| Ventricular Tachycardia or Fibrillation | 1.9% | Subjects with symptomatic supraventricular tachycardia nih.gov |

| Overall Proarrhythmia | 5-10% (reported) | General patient population researchgate.net |

| Proarrhythmia in less serious arrhythmias | 1.6% | Subjects with an increase in frequency of PVCs drugs.com |

The primary mechanism of action for propafenone involves the blockade of sodium channels in the cardiac cells, which slows the influx of sodium ions during depolarization. patsnap.com As a Class IC agent, it is a potent sodium-channel blocker, leading to a slowing of conduction velocity in the atrial tissue. researchgate.netnih.gov This pronounced effect on the His-Purkinje system can delay conduction, which may encourage reentry by allowing refractory tissue additional time to recover and be re-excited. nih.gov This can result in sustained monomorphic ventricular tachycardia, often characterized by a significantly widened QRS duration without a corresponding prolongation of the QT interval. nih.gov Propafenone also exhibits some beta-adrenergic blocking properties and can influence potassium channels, further contributing to its complex electrophysiological profile. patsnap.com

Given the risk of proarrhythmia, electrocardiographic (ECG) evaluation is essential both before and during therapy with this compound. nih.govacc.org Continuous ECG monitoring is crucial to identify and manage acute ventricular arrhythmias that may arise. acc.org Changes in the ECG, such as a prolongation of the QRS interval, are expected effects of the drug. researchgate.net An increase in the PQ interval and a widening of the QRS complex of no more than 25% from baseline are generally considered acceptable in some research contexts. researchgate.net However, it is the development of new or worsened arrhythmias that necessitates careful monitoring. nih.gov In cases of suspected proarrhythmia, discontinuation of the drug often leads to the resolution of the arrhythmia. nih.gov

The risk of proarrhythmia is not uniform across all patient populations. Propafenone is not recommended for use in patients with ischemic heart disease or left ventricular dysfunction due to an increased risk of proarrhythmia. acc.org In a study of children with idiopathic premature ventricular contractions, one child (3%) developed sustained ventricular tachycardia. researchgate.net A retrospective study on patients with a history of atrial fibrillation undergoing a rhythm control strategy found a high prevalence of proarrhythmic events. nih.gov In this study, the combination of Class IC antiarrhythmic drugs (like propafenone) with beta-blockers resulted in proarrhythmic events in 44.22% of patients. nih.gov

Cardiac Depression and Heart Failure

Beyond its effects on cardiac rhythm, this compound can also impact the mechanical function of the heart.